5-(4-Nitrophenyl) furan-2-carbohydrazide
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Overview
Description
5-(4-Nitrophenyl) furan-2-carbohydrazide is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring substituted with a 4-nitrophenyl group and a carbohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Nitrophenyl) furan-2-carbohydrazide typically involves the reaction of 5-(4-nitrophenyl)furan-2-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol. The resulting product is then purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(4-Nitrophenyl) furan-2-carbohydrazide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The carbohydrazide moiety can participate in nucleophilic substitution reactions, forming various derivatives.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form hydrazones.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Condensation: Aldehydes or ketones, often in the presence of an acid catalyst.
Major Products Formed
Reduction: 5-(4-Aminophenyl) furan-2-carbohydrazide.
Substitution: Various substituted hydrazides.
Condensation: Hydrazones with different aldehydes or ketones.
Scientific Research Applications
Medicinal Chemistry: It has been investigated for its potential as an antitubercular agent by targeting iron acquisition in Mycobacterium tuberculosis.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It has been used in the synthesis of various bioactive molecules, including those with antibacterial and anticancer activities.
Mechanism of Action
The mechanism of action of 5-(4-Nitrophenyl) furan-2-carbohydrazide is not fully understood. its biological activity is thought to be related to its ability to interact with specific molecular targets. For example, in the context of antitubercular activity, it may inhibit enzymes involved in iron acquisition by Mycobacterium tuberculosis, thereby disrupting the pathogen’s ability to thrive .
Comparison with Similar Compounds
Similar Compounds
5-(4-Nitrophenyl)furan-2-carboxylic Acid: Similar structure but lacks the carbohydrazide moiety.
5-(2-Nitrophenyl)furfural: Similar furan ring but with a different substitution pattern.
Uniqueness
5-(4-Nitrophenyl) furan-2-carbohydrazide is unique due to the presence of both a nitrophenyl group and a carbohydrazide moiety, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other furan derivatives, making it a valuable compound for further research and development.
Properties
IUPAC Name |
5-(4-nitrophenyl)furan-2-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O4/c12-13-11(15)10-6-5-9(18-10)7-1-3-8(4-2-7)14(16)17/h1-6H,12H2,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZKRLNOTPUDJMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C(=O)NN)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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